2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Overview
Description
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is a compound that belongs to the class of azetidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic anhydride. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The azetidine ring can also contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound has a similar azetidine core but with a tert-butoxycarbonyl protecting group instead of a trifluoroacetyl group.
Methyl 2-(oxetan-3-ylidene)acetate: This compound contains an oxetane ring instead of an azetidine ring.
Uniqueness
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is unique due to the presence of the trifluoroacetyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroacetyl group can enhance the compound’s stability and lipophilicity, making it a valuable building block for drug discovery and development .
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-2-4(3-11)1-5(12)13/h4H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPYCUUAYHQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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